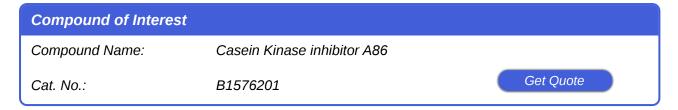


Application Notes and Protocols: Pharmacokinetic Analysis of Casein Kinase Inhibitor A86

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including signal transduction pathways critical for cell proliferation, differentiation, and survival.[1][2] Dysregulation of CK1 activity has been implicated in numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[3] Inhibitor A86 is a potent, orally active small molecule that targets Casein Kinase 1α (CK1 α).[4][5] Furthermore, A86 has been shown to co-target the transcriptional kinases CDK7 and CDK9, which contributes to its anti-leukemic activity.[6][7] Understanding the pharmacokinetic profile of A86 is crucial for its development as a potential therapeutic agent. These application notes provide a summary of the pharmacokinetic properties of A86 and detailed protocols for its analysis.

Data Presentation

The pharmacokinetic parameters of **Casein Kinase inhibitor A86** have been determined following oral administration in a preclinical model. A single oral dose of 20 mg/kg resulted in rapid absorption and moderate exposure.[4][6][8]



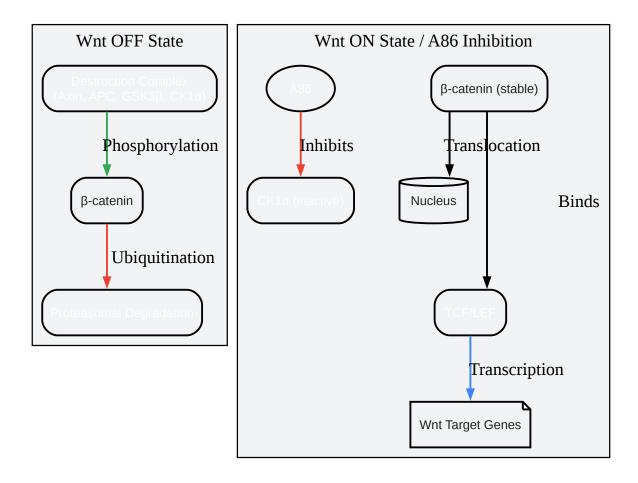
Parameter	Value	Units
Dose	20	mg/kg (oral)
Tmax	0.2 - 0.5	hr
Cmax	1115	ng/mL
T1/2	4.3	hr
AUC	2606	ng*hr/mL

Caption: Pharmacokinetic parameters of inhibitor A86 following a single oral dose of 20 mg/kg.

Signaling Pathway

Casein Kinase 1 is a key regulator of multiple signaling pathways, including the Wnt/ β -catenin pathway. In the absence of a Wnt signal, CK1 α , as part of a destruction complex, phosphorylates β -catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1 α by A86 is expected to stabilize β -catenin, leading to the transcription of Wnt target genes.





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Caption: Wnt/β-catenin signaling pathway and the effect of inhibitor A86.

Experimental Protocols In Vivo Pharmacokinetic Study

This protocol is adapted from the methodologies described in the study by Minzel et al., Cell, 2018, which reported the pharmacokinetic properties of A86.[6][7][9]

- 1. Animal Model:
- Species: CD-1 mice (or other appropriate strain)
- Sex: Male or female, as specified



- Age: 8-10 weeks
- Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Formulation and Dosing:

- Prepare a formulation of A86 suitable for oral gavage (e.g., in 0.5% (w/v) methylcellulose in water).
- Administer a single dose of 20 mg/kg of A86 via oral gavage.

3. Blood Sampling:

- Collect blood samples (approximately 50-100 μL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Blood can be collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2EDTA).
- Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.

4. Sample Analysis:

- Store plasma samples at -80°C until analysis.
- Quantify the concentration of A86 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Pharmacokinetic Analysis:

Use non-compartmental analysis to determine pharmacokinetic parameters such as Tmax,
 Cmax, T1/2, and AUC from the plasma concentration-time data.





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Caption: Workflow for the in vivo pharmacokinetic study of A86.

In Vitro Metabolic Stability Assay

- 1. Reagents and Materials:
- Pooled human liver microsomes (or from other species of interest)
- A86 stock solution (e.g., 10 mM in DMSO)
- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (for reaction termination)
- 96-well plates
- 2. Assay Procedure:
- Prepare a working solution of A86 in phosphate buffer (final concentration, e.g., 1 μM).
- In a 96-well plate, add the liver microsomes to the A86 working solution.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant for the remaining concentration of A86 using LC-MS/MS.
- 3. Data Analysis:

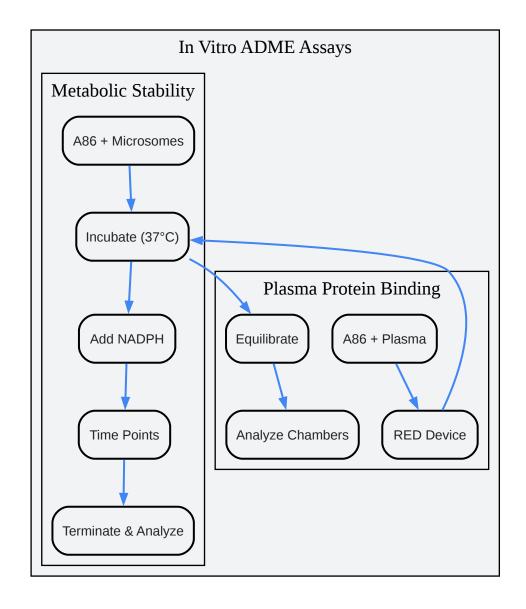


- Plot the natural logarithm of the percentage of A86 remaining versus time.
- Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

In Vitro Plasma Protein Binding Assay

- 1. Reagents and Materials:
- Pooled human plasma (or from other species)
- · A86 stock solution
- Phosphate buffered saline (PBS, pH 7.4)
- Rapid Equilibrium Dialysis (RED) device
- 2. Assay Procedure:
- Spike the plasma with A86 to the desired concentration (e.g., $1 \mu M$).
- Add the A86-spiked plasma to the donor chamber of the RED device.
- Add PBS to the receiver chamber.
- Incubate the RED device at 37°C with gentle shaking for a predetermined time to reach equilibrium (e.g., 4-6 hours).
- After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.
- Determine the concentration of A86 in both samples by LC-MS/MS.
- 3. Data Analysis:
- Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
- The percentage of plasma protein binding is then calculated as (1 fu) * 100.





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Caption: General workflow for in vitro ADME assays for inhibitor A86.

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